molecular formula C10H9ClN2O3S2 B4462955 [(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine

[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine

Cat. No.: B4462955
M. Wt: 304.8 g/mol
InChI Key: NHHVLXZCVJKODR-UHFFFAOYSA-N
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Description

[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine is a complex organic compound that features a sulfonyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1,3-thiazol-5-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of [(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine.

    1,3-Thiazol-5-ylamine: Another precursor used in the synthesis.

    Sulfonyl-containing thiazoles: Compounds with similar structures and potentially similar properties.

Uniqueness

This compound is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a thiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1,3-thiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S2/c1-16-8-3-2-7(11)4-9(8)18(14,15)13-10-5-12-6-17-10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHVLXZCVJKODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine
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[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine
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[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine
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[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine
Reactant of Route 5
[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine
Reactant of Route 6
[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,3-thiazol-5-ylamine

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